molecular formula C9H12N2O2 B13310143 (3R)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid

(3R)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid

Cat. No.: B13310143
M. Wt: 180.20 g/mol
InChI Key: KVBPECACIRLDIM-SSDOTTSWSA-N
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Description

(3R)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid is a chiral amino acid derivative with a pyridine ring substituted at the 5-position by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-methylpyridin-2-amine.

    Chiral Center Introduction: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Formation of the Amino Acid: The final step involves the formation of the amino acid moiety, often through a Strecker synthesis or reductive amination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts to ensure high enantioselectivity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(3R)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or neuroprotective agent.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-3-(5-fluoropyridin-2-yl)propanoic acid: Similar structure but with a fluorine substituent.

    (3R)-3-amino-3-(5-chloropyridin-2-yl)propanoic acid: Similar structure but with a chlorine substituent.

    (3R)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid: Similar structure but with a bromine substituent.

Uniqueness

(3R)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group may enhance the compound’s lipophilicity, affecting its absorption and distribution in biological systems.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(3R)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid

InChI

InChI=1S/C9H12N2O2/c1-6-2-3-8(11-5-6)7(10)4-9(12)13/h2-3,5,7H,4,10H2,1H3,(H,12,13)/t7-/m1/s1

InChI Key

KVBPECACIRLDIM-SSDOTTSWSA-N

Isomeric SMILES

CC1=CN=C(C=C1)[C@@H](CC(=O)O)N

Canonical SMILES

CC1=CN=C(C=C1)C(CC(=O)O)N

Origin of Product

United States

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